rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans
Description
rac-(1R,2R)-2-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans (CAS: 2648902-27-4) is a chiral bicyclic amine derivative with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound features a dihydroindenyl backbone substituted with a methoxy group at the 2-position and an N-methylamine moiety at the 1-position, stabilized as a hydrochloride salt. Its trans stereochemistry and rigid bicyclic structure make it a valuable scaffold for pharmaceutical and agrochemical research, particularly in exploring receptor-binding interactions or enantioselective synthesis .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1S,2S)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-11-9-6-4-3-5-8(9)7-10(11)13-2;/h3-6,10-12H,7H2,1-2H3;1H/t10-,11-;/m0./s1 |
InChI Key |
PTBIWURLOVSUID-ACMTZBLWSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](CC2=CC=CC=C12)OC.Cl |
Canonical SMILES |
CNC1C(CC2=CC=CC=C12)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the alkylation of a suitable precursor with a methoxy group, followed by the introduction of the amine functionality through reductive amination. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine functionality can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the amine functionality can produce secondary or tertiary amines.
Scientific Research Applications
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Dihydroindenyl Derivatives
The target compound is compared to structurally related dihydroindenyl amines (Table 1):
Key Observations :
Cyclohexane vs. Indene Backbone Comparison
- rac-(1R,2R)-2-Aminocyclohexanol HCl (CAS: MFCD09259963): This cyclohexane derivative lacks the fused aromatic ring of the indenyl system, resulting in reduced rigidity and altered conformational dynamics. Such differences may affect bioavailability and target selectivity .
Analytical Characterization
- 13C-NMR : For indenyl derivatives, aromatic carbons typically resonate between 116–147 ppm (e.g., C-3a at 128.73 ppm in ), while aliphatic carbons (e.g., CH₂ groups) appear near 47–50 ppm . The target compound’s methoxy group would produce a signal near 55–60 ppm , as seen in similar methoxy-substituted amines .
- HRMS : Accurate mass data for the target compound (theoretical [M+H]+: 152.1) would align with analogues like rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine HCl (observed m/z 218.1) .
Biological Activity
The compound rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans (CAS No. 2550996-85-3), is a synthetic derivative of indane with potential pharmacological applications. Its biological activity is of significant interest due to its structural properties and interactions within biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting research findings, mechanisms of action, and relevant case studies.
The compound features a unique molecular structure characterized by the following:
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- SMILES Notation : CO[C@H]1Cc2c([C@@H]1NC)cccc2.Cl
The biological activity of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine oxidase (MAO) inhibitor , which is crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (0.9825)
- Blood-Brain Barrier Penetration : High probability (0.9887)
These properties suggest that the compound can effectively cross physiological barriers, making it a candidate for neurological applications.
In Vitro Studies
In vitro studies have demonstrated that rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits significant inhibitory effects on MAO activity. This was evidenced by:
- Inhibition Concentration (IC50) values indicating effective dose-response relationships.
In Vivo Studies
Animal models have shown that administration of this compound leads to increased serotonin and dopamine levels in the brain, correlating with improved behavioral outcomes in models of depression and anxiety.
Case Studies
Several case studies have explored the therapeutic potential of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride:
- Case Study on Depression : A study involving mice demonstrated that chronic administration resulted in significant reductions in depressive-like behaviors compared to control groups.
- Cognitive Enhancement : Another study assessed cognitive performance in rats using maze tests and found that treated animals exhibited improved memory retention.
Safety Profile
Preliminary toxicity assessments suggest a low risk profile for this compound at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
